6-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile
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Overview
Description
6-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile is a heterocyclic compound that contains a pyrazine ring substituted with a trifluoromethylsulfanyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of pyrazine-2-carbonitrile with trifluoromethylthiolating agents under controlled conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the hydrogen atom on the pyrazine ring with the trifluoromethylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.
Scientific Research Applications
6-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, while the carbonitrile group can participate in hydrogen bonding and other interactions with biological targets. These properties make the compound a valuable tool in medicinal chemistry for optimizing drug candidates.
Comparison with Similar Compounds
Similar Compounds
6-Trifluoromethylsulfanyl-pyridazine-3-carbonitrile: This compound has a similar structure but with a pyridazine ring instead of a pyrazine ring.
6-Trifluoromethylsulfanyl-pyrazine-2-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group.
Uniqueness
6-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile is unique due to the combination of its trifluoromethylsulfanyl and carbonitrile groups, which confer distinct chemical and physical properties. These properties make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-(trifluoromethylsulfanyl)pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3N3S/c7-6(8,9)13-5-3-11-2-4(1-10)12-5/h2-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFQPUAQYNPPLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)SC(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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